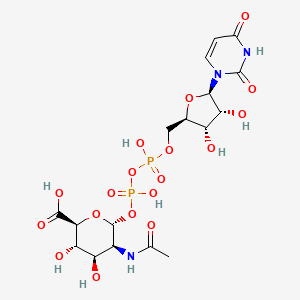

Udp-N-acetyl-D-mannosaminuronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

UDP-N-acetyl-alpha-D-mannosaminouronic acid is a UDP-N-acetyl-D-mannosaminouronate in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate acid of an UDP-N-acetyl-alpha-D-mannosaminouronate(3-).

Applications De Recherche Scientifique

Biochemical Role and Synthesis

UDP-N-acetyl-D-mannosaminuronic acid is synthesized from UDP-N-acetyl-D-mannosamine through the action of specific dehydrogenases, such as Cap5O in Staphylococcus aureus, which plays a crucial role in the biosynthesis of capsular polysaccharides. These polysaccharides are vital for bacterial virulence, aiding in evading host immune responses by forming protective layers around bacterial cells .

Table 1: Enzymatic Pathways Involved in the Synthesis

| Enzyme | Substrate | Product |

|---|---|---|

| Cap5O | UDP-N-acetyl-D-mannosamine | This compound |

| UDP-GlcNAc dehydrogenase | UDP-N-acetyl-D-glucosamine | UDP-N-acetyl-D-glucosaminuronic acid |

Microbial Applications

The compound is essential for the formation of capsular polysaccharides in various pathogens, contributing to their virulence. For instance, in Campylobacter jejuni, this compound is part of the capsular polysaccharide that protects against immune responses, highlighting its importance in infectious disease research .

Case Study: Capsular Polysaccharide in Staphylococcus aureus

Research has shown that the capsular polysaccharide produced from this compound prevents opsonophagocytosis, thereby enhancing bacterial survival in hostile environments. The structural analysis of the enzyme Cap5O revealed insights into its catalytic mechanism and potential targets for antibiotic development .

Cancer Research

This compound has garnered attention for its potential applications in cancer research. It is involved in glycosylation processes that affect cell signaling and immune responses, which are critical in tumor progression and metastasis.

Table 2: Potential Anti-Cancer Mechanisms

| Mechanism | Description |

|---|---|

| Modulation of Glycoproteins | Alters cell surface glycoproteins involved in cell signaling and adhesion. |

| Immune Evasion | Enhances tumor cells' ability to evade immune detection through altered glycosylation patterns. |

Case Study: Glycosylation Patterns in Tumor Cells

Studies have indicated that altered glycosylation patterns due to changes in this compound levels can lead to enhanced tumor cell survival and proliferation. This has implications for developing targeted therapies that can modify these pathways .

Neurobiology and Immune Response

The compound also plays a role in neurobiological processes and immune response modulation. Its derivatives are involved in synthesizing sialic acids, which are crucial for cellular communication and signaling pathways.

Table 3: Neurobiological Applications

| Application | Description |

|---|---|

| Cellular Communication | Sialic acids derived from this compound facilitate neuron-to-neuron communication. |

| Immune Modulation | Sialic acids can inhibit immune cell activation, providing insights into therapeutic strategies for autoimmune diseases. |

Propriétés

Formule moléculaire |

C17H25N3O18P2 |

|---|---|

Poids moléculaire |

621.3 g/mol |

Nom IUPAC |

(2S,3S,4R,5S,6R)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8+,9-,10-,11+,12-,13+,14-,16-/m1/s1 |

Clé InChI |

DZOGQXKQLXAPND-XHUKORKBSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |

SMILES isomérique |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |

Synonymes |

UDP-ManNAcA UDP-N-acetyl-D-mannosaminuronic acid UDP-N-acetylmannosaminuronic acid uridine diphosphate N-acetyl-D-mannosaminuronic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.